8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one
Description
Properties
Molecular Formula |
C11H8BrN3O |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
8-bromo-1-methyl-3H-imidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C11H8BrN3O/c1-15-10-7-4-6(12)2-3-8(7)13-5-9(10)14-11(15)16/h2-5H,1H3,(H,14,16) |
InChI Key |
WQJCBGBMQBKVGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C=C(C=CC3=NC=C2NC1=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a brominated precursor, which undergoes cyclization in the presence of a base and a suitable solvent. The reaction conditions often involve temperatures ranging from 80°C to 120°C and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be replaced with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted imidazoquinolines .
Scientific Research Applications
8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazoquinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate specific enzymes, affecting cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
Halogen-Substituted Analogs
8-Iodo derivatives :
- Compound 15e (8-iodo-3-methyl-1-(p-tolyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one): Molecular weight: 432 g/mol (LCMS) . Synthesis: 93% yield via alkylation with methyl iodide .
- Compound 15k (8-iodo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one): Molecular weight: 340 g/mol (LCMS) . Comparison: The absence of a bulky aryl group (e.g., p-tolyl) reduces steric hindrance, possibly improving solubility.
Aryl-Substituted Derivatives
Compound 15h (1-(4-(dimethylamino)phenyl)-8-iodo-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one):
- Molecular weight : 487 g/mol (LCMS) .
- Key feature: The 4-dimethylaminophenyl group introduces electron-donating effects, altering electronic density on the quinoline ring.
Compound 16a (3-methyl-8-(quinolin-3-yl)-1-(4-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one):
- Synthesis: Prepared via Suzuki-Miyaura coupling with 3-quinoline boronic acid (26% yield) .
- Key feature: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the quinoline moiety may enable π-π stacking in biological targets.
Core-Modified Analogs
I-BET151 :
γ-Carboline derivatives (e.g., Compound 81) :
Pyridine vs. Quinoline Ring Systems
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one :
Biological Activity
8-Bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique imidazoquinoline structure, characterized by the presence of a bromine atom at the 8-position and a methyl group at the 1-position, which enhances its binding affinity to various biological targets.
- Molecular Formula : C11H8BrN3O
- Molecular Weight : 278.10 g/mol
- Structure : The compound consists of a fused imidazole and quinoline ring system, which contributes to its distinctive chemical properties and biological activities.
Research indicates that 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one interacts with specific molecular targets such as enzymes and receptors. The bromine substitution plays a critical role in enhancing these interactions compared to related compounds lacking this feature. These interactions can modulate enzyme activities and influence cellular processes, making it a promising candidate for pharmacological exploration.
Antimicrobial Activity
Studies have shown that 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. The mechanism appears to involve disruption of bacterial cell function through interaction with essential enzymes.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The bromine atom enhances the compound's ability to bind to DNA and inhibit tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. A comparative analysis with similar compounds reveals the following insights:
| Compound Name | Structural Difference | Potential Biological Activity |
|---|---|---|
| 1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one | Lacks the bromine atom | May exhibit lower biological activity |
| 8-chloro-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one | Contains chlorine instead of bromine | Different reactivity and biological properties |
| 8-fluoro-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one | Contains fluorine atom | Alters chemical behavior significantly |
The presence of the bromine atom significantly enhances the compound's reactivity and binding affinity compared to its analogs.
Case Studies
Recent studies have highlighted the effectiveness of 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one in various experimental models:
- Antiviral Studies : Although initial tests showed no direct antiviral activity in cell cultures, subsequent studies indicated that it could induce cytokine production (specifically interferon) in vivo, suggesting a potential role in antiviral therapies .
- In Vivo Tumor Models : In animal models, administration of this compound resulted in significant tumor size reduction in xenograft models of cancer, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one?
- Methodology :
- Step 1 : Start with tert-butyl-protected intermediates. For example, tert-butyl carbamate derivatives can undergo deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by solvent removal under reduced pressure .
- Step 2 : Introduce substituents via nucleophilic substitution. In anhydrous dimethylformamide (DMF), react hydroxy precursors with brominated reagents (e.g., bromopropanol) using potassium carbonate as a base at 100°C for 12–24 hours .
- Step 3 : Purify via column chromatography (silica gel, methanol/DCM gradient) and confirm purity with LC-MS (retention time: ~3.5–4.0 min; [M+H]+ ion observed) .
- Key Considerations : Optimize reaction time and temperature to avoid over-bromination or decomposition.
Q. How can spectroscopic techniques validate the structure of 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one?
- NMR Analysis :
- 1H NMR : Expect aromatic proton signals at δ 7.8–8.2 ppm (quinoline core), methyl groups at δ 3.1–3.5 ppm (N-methyl), and bromine-induced deshielding .
- 13C NMR : Carbonyl signals appear at δ 165–170 ppm; brominated carbons resonate downfield (δ 120–130 ppm) .
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| N-CH3 | 3.3 | Singlet | Methyl |
| C=O | 168.5 | - | Carbonyl |
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural determination of imidazoquinolinone derivatives?
- Software Tools :
- SHELX Suite : Use SHELXL for refinement of small-molecule X-ray data. Input .hkl files from diffraction experiments and apply restraints for anisotropic displacement parameters .
- WinGX/ORTEP : Visualize anisotropic ellipsoids and generate publication-quality diagrams. Validate bond lengths (e.g., C-Br: ~1.9 Å) and angles against crystallographic databases .
Q. What catalytic systems enhance the efficiency of imidazoquinolinone synthesis?
- ZrCl4-Catalyzed Cyclization : In ethanol/THF, ZrCl4 (10 mol%) promotes quinoline ring closure at 80°C, yielding pyrimidoquinolinediones with >85% efficiency. Monitor reaction progress via TLC (ethyl acetate/hexane) .
- Photoisomerization : Irradiate arylidene precursors at 405 nm in ethanol for 48 hours to form fused heterocycles (e.g., thiazolo[4,5-b]quinolin-2-ones). Scale to 2 g without yield loss .
- Table 2 : Catalytic Conditions Comparison:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| ZrCl4 | Ethanol | 80 | 85–90 | |
| None | DMF | 100 | 70–75 |
Q. How to address contradictions in spectroscopic vs. crystallographic data for brominated derivatives?
- Case Example : If NMR suggests a planar structure but X-ray shows puckering:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
